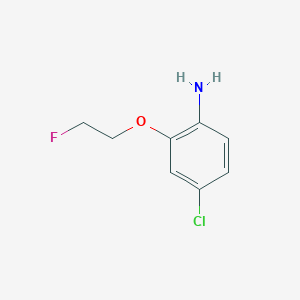
3-Hydroxy-2,2-dimethylpent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,2-dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by a hydroxyl group attached to the third carbon of a 2,2-dimethylpent-4-enoic acid backbone. It is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpent-4-enoic acid typically involves the hydroxylation of 2,2-dimethylpent-4-enoic acid. One common method is the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective addition of the hydroxyl group to the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the hydroxylation process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,2-dimethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form the corresponding saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products
Oxidation: 3-Oxo-2,2-dimethylpent-4-enoic acid or 3-carboxy-2,2-dimethylpent-4-enoic acid.
Reduction: 3-Hydroxy-2,2-dimethylpentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,2-dimethylpent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,2-dimethylpent-4-enoic acid depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in hydroxylation and oxidation-reduction reactions. The molecular targets and pathways involved include various enzymes such as hydroxylases and oxidoreductases, which facilitate the conversion of the compound into its respective products .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2,2-dimethylpentanoic acid: Similar structure but lacks the double bond.
2,2-Dimethylpent-4-enoic acid: Lacks the hydroxyl group.
3-Oxo-2,2-dimethylpent-4-enoic acid: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-2,2-dimethylpent-4-enoic acid is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
3-hydroxy-2,2-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-4-5(8)7(2,3)6(9)10/h4-5,8H,1H2,2-3H3,(H,9,10) |
Clave InChI |
HREQFCHKDLYURA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C=C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


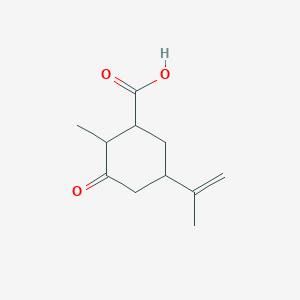
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13081522.png)

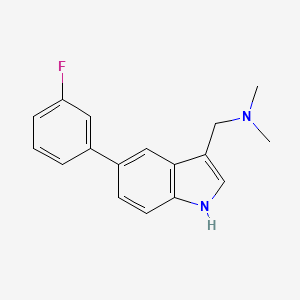

![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
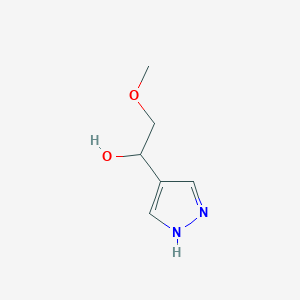
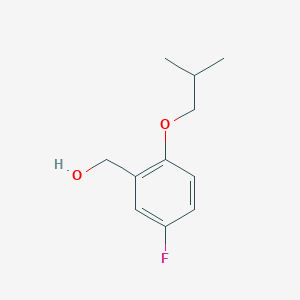

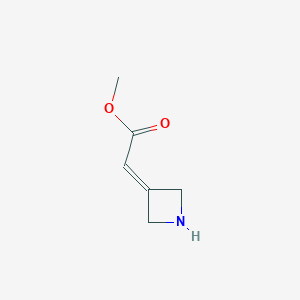
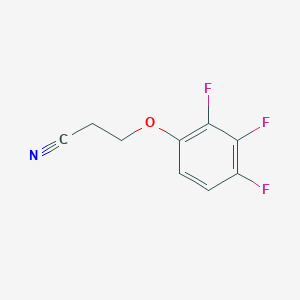

amine](/img/structure/B13081599.png)
